2-Chloro-5-iodopyridine
Overview
Description
2-Chloro-5-iodopyridine is a halo-substituted pyridine . It is used in biology applications as a synthesis intermediate in multi-step synthesis .
Synthesis Analysis
2-Chloro-5-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-iodopyridine is C5H3ClIN . The SMILES string representation is Clc1ccc(I)cn1 .Chemical Reactions Analysis
2-Chloro-5-iodopyridine may be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester . It may also be used in the synthesis of exo-5- and exo-6- (6′-chloro-3′-pyridyl)-2-azabicyclo [2.2.1]heptanes via Heck coupling reaction with N-protected 2-azabicyclo [2.2.1]hept-5-enes .Physical And Chemical Properties Analysis
The melting point of 2-Chloro-5-iodopyridine is 95-98 °C (lit.) . The refractive index n20/D is 1.6320 (lit.) . The density is 1.928 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of (±)-Epibatidine
- Summary of Application: 2-Chloro-5-iodopyridine is used as a reagent in the multi-step synthesis of (±)-epibatidine , a potent analgesic compound from the skin of the Epipedobates tricolor frog.
Suzuki Coupling Reaction
- Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of 2-Chloro-5-phenylpyridine via a Suzuki coupling reaction with phenylboronic acid dimethyl ester .
Synthesis of Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes
- Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes .
- Methods of Application: This involves a Heck coupling reaction with N-protected 2-azabicyclo[2.2.1]hept-5-enes .
- Results or Outcomes: The outcome of this application is the synthesis of Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes, which could have various applications in chemical research .
Synthesis of Substituted Diaryliodonium Salts
- Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of substituted diaryliodonium salts .
- Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
- Results or Outcomes: The outcome of this application is the synthesis of substituted diaryliodonium salts, which are useful reagents in organic synthesis .
Synthesis of 3-Exo-5’-(2’-Chloropyridinyl)-8-(ethoxycarbonyl)-8-azabicyclo[3.2.1]octane
- Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of 3-Exo-5’-(2’-Chloropyridinyl)-8-(ethoxycarbonyl)-8-azabicyclo[3.2.1]octane .
- Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
- Results or Outcomes: The outcome of this application is the synthesis of 3-Exo-5’-(2’-Chloropyridinyl)-8-(ethoxycarbonyl)-8-azabicyclo[3.2.1]octane, which could have various applications in chemical research .
Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors
- Summary of Application: 2-Iodopyridine, which can be produced from 2-Chloro-5-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
- Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
- Results or Outcomes: The outcome of this application is the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors, which could have various applications in biochemical research .
Synthesis of Pyridine Alkaloids
- Summary of Application: 3-Iodopyridine, which can be produced from 2-Chloro-5-iodopyridine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
- Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
- Results or Outcomes: The outcome of this application is the synthesis of various pyridine alkaloids, which could have various applications in chemical research .
Production of 3-Phenylphenazopyridine
- Summary of Application: 3-Iodopyridine-2,6-diamine, which can be produced from 2-Chloro-5-iodopyridine, is an intermediary in the manufacture of 3-Phenylphenazopyridine .
- Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
- Results or Outcomes: The outcome of this application is the production of 3-Phenylphenazopyridine, which is utilized for the treatment of pain (urinary tract) .
Safety And Hazards
2-Chloro-5-iodopyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGCWXSNYKKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402837 | |
Record name | 2-Chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodopyridine | |
CAS RN |
69045-79-0 | |
Record name | 2-Chloro-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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